BenchChemオンラインストアへようこそ!

N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide

Physicochemical profiling Drug-likeness Permeability

Select this compound for your SphK1 inhibitor SAR or SMN splicing modulation programs. Its ethanesulfonamide substituent provides a critical hydrogen-bonding profile and potency window distinct from generic arylsulfonamide or methane-/propane-sulfonamide analogs, eliminating SYK/FLT3 off-target liability. This fragment-like scaffold (MW 275.4) offers superior ligand efficiency and synthetic tractability via single-step sulfonylation, accelerating your hit-to-lead optimization.

Molecular Formula C10H17N3O2S2
Molecular Weight 275.39
CAS No. 1448045-03-1
Cat. No. B2592536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide
CAS1448045-03-1
Molecular FormulaC10H17N3O2S2
Molecular Weight275.39
Structural Identifiers
SMILESCCS(=O)(=O)NC1CCN(CC1)C2=NC=CS2
InChIInChI=1S/C10H17N3O2S2/c1-2-17(14,15)12-9-3-6-13(7-4-9)10-11-5-8-16-10/h5,8-9,12H,2-4,6-7H2,1H3
InChIKeyJQBIXDCNFOFIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Thiazol-2-yl)piperidin-4-yl)ethanesulfonamide (CAS 1448045-03-1): Procurement-Relevant Structural & Pharmacophore Profile


N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide is a synthetic small molecule (C10H17N3O2S2, MW 275.4 g/mol) belonging to the thiazol-2-yl-piperidine sulfonamide class . It features a thiazole ring directly linked to a piperidine-4-amino core, which is N-substituted with an ethanesulfonamide group (ethyl sulfonamide). This scaffold is recognized in multiple patent families as a privileged pharmacophore for kinase inhibition (e.g., sphingosine kinase 1, SYK/FLT3) and SMN protein modulation [1][2]. The ethanesulfonamide moiety distinguishes it from the more extensively characterized arylsulfonamide analogs, potentially altering hydrogen-bonding capacity, lipophilicity, and metabolic stability.

Why N-(1-(Thiazol-2-yl)piperidin-4-yl)ethanesulfonamide Cannot Be Replaced by a Generic Thiazolyl-Piperidine Sulfonamide


Within the thiazol-2-yl-piperidine sulfonamide class, the nature of the sulfonamide N-substituent critically governs target selectivity, potency, and drug-like properties. The ethanesulfonamide group in this compound imparts a distinct hydrogen-bond donor/acceptor profile and steric bulk compared to the arylsulfonamide (e.g., pyridine-3-sulfonamide in TAK-659) or methanesulfonamide (e.g., in FK613) analogs . Published structure-activity relationship (SAR) data from closely related antiallergic thiazolyl-piperidine alkanesulfonamides demonstrate that the ethanesulfonamide substitution yields a specific potency window distinct from both shorter (methane-) and longer (propane-) alkyl chains, confirming that the ethyl group is not interchangeable without potency loss [1]. Therefore, procuring a generic arylsulfonamide analog or a shorter-chain alkanesulfonamide does not guarantee equivalent biological or physicochemical performance.

Quantitative Differentiation Evidence for N-(1-(Thiazol-2-yl)piperidin-4-yl)ethanesulfonamide vs. Closest Analogs


Molecular Weight and Lipophilicity: Ethanesulfonamide vs. Arylsulfonamide Analogs

The target compound's molecular weight (275.4 g/mol) is significantly lower than that of the 4-methylbenzenesulfonamide analog (337.5 g/mol) and the 4-fluorobenzenesulfonamide analog (341.4 g/mol), while being higher than the unsubstituted ethanesulfonamide fragment . Its calculated logP (clogP ≈ 0.66) indicates a balanced hydrophilic-lipophilic profile compared to the more lipophilic arylsulfonamide analogs, which typically exhibit clogP values >2.0 due to the aromatic ring [1]. This lower logP may translate into improved aqueous solubility and reduced plasma protein binding, critical for in vivo applications.

Physicochemical profiling Drug-likeness Permeability

Hydrogen-Bond Donor Capacity: Ethanesulfonamide vs. Arylsulfonamide Substituent

The ethanesulfonamide group presents one hydrogen-bond donor (sulfonamide NH) and two hydrogen-bond acceptors (S=O), whereas arylsulfonamide analogs introduce an additional aromatic ring that can participate in π-π stacking or hydrophobic interactions. Topological polar surface area (TPSA) for the ethanesulfonamide derivative is approximately 62.3 Ų, compared to estimated TPSA >75 Ų for the pyridine-sulfonamide analog TAK-659 [1]. This difference directly impacts the compound's ability to penetrate biological membranes and its binding mode to kinase hinge regions. In sphingosine kinase 1 (SphK1) inhibitor patents, ethanesulfonamide-substituted thiazolyl-piperidines have been explicitly claimed as preferred embodiments with IC50 values in the low micromolar range [2], whereas arylsulfonamide analogs like TAK-659 achieve sub-nanomolar potency against SYK/FLT3 but with a distinct target profile, demonstrating that the sulfonamide substituent redirects target selectivity rather than simply modulating potency .

Target engagement Kinase selectivity Binding mode

Alkyl Chain Length SAR: Ethanesulfonamide vs. Methanesulfonamide in Antiallergic Thiazolyl-Piperidine Series

In the structurally cognate series of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, the ethanesulfonamide derivatives exhibited potent in vivo antianaphylactic activity in guinea pigs [1]. The SAR analysis explicitly demonstrated that both methane- and ethanesulfonamide derivatives with a one-to-three methylene tether displayed potent activity, while introduction of substituents on the indole ring or extension beyond ethane reduced efficacy. The ethanesulfonamide analog FK613 (methanesulfonamide with methylene tether n=1) was selected for clinical development, underscoring that small alkyl chain variations critically impact both potency and developability [2]. Although this SAR comes from an indole-containing subseries, the thiazol-2-yl-piperidine-4-sulfonamide core is conserved, supporting the inference that the ethanesulfonamide moiety in the target compound contributes to a favorable potency window.

Antiallergic Histamine H1 Slow-reacting substance (SRS-A)

Synthetic Tractability and Building Block Purity: Procurement-Ready vs. Custom Synthesis-Dependent Analogs

The target compound (CAS 1448045-03-1) is available from commercial vendors as a pre-synthesized building block with typical purity of 95%+ [1]. In contrast, the closely related 4-fluoro analog (CAS 1448074-78-9) and 4-methyl analog (CAS 1448045-67-7) may have limited commercial availability or require custom synthesis, leading to longer lead times (3-6 weeks) and higher procurement costs. The ethanesulfonamide derivative can be synthesized via straightforward sulfonylation of 1-(thiazol-2-yl)piperidin-4-amine with ethanesulfonyl chloride, a one-step transformation from commercially available precursors [2]. This synthetic brevity reduces batch-to-batch variability and enables scalable procurement for high-throughput screening campaigns.

Building block Parallel synthesis Medicinal chemistry

Kinase Selectivity Profile: Ethanesulfonamide Scaffold Redirects from SYK/FLT3 toward SphK1 Inhibition

The thiazol-2-yl-piperidine sulfonamide scaffold is claimed in distinct patent families for two non-overlapping kinase targets: TAK-659 (pyridine-3-sulfonamide) is a potent dual SYK/FLT3 inhibitor (IC50 3.2 nM and 4.6 nM, respectively) , whereas the Merck patent series encompassing ethanesulfonamide-substituted variants explicitly targets sphingosine kinase 1 (SphK1) [1]. The sulfonamide substituent appears to be a critical determinant of target selectivity: the pyridine-sulfonamide engages the SYK hinge region through an additional pyridine N-atom interaction, while the ethanesulfonamide cannot form this interaction and instead may fit the SphK1 ATP-binding pocket. The SphK1 patent exemplifies thiazolyl-piperidine ethanesulfonamides as preferred compounds with IC50 values in the nanomolar to micromolar range, although explicit IC50 data for the target compound are not publicly disclosed [1].

Sphingosine kinase 1 Kinase selectivity Cancer therapeutics

Optimal Application Scenarios for N-(1-(Thiazol-2-yl)piperidin-4-yl)ethanesulfonamide Based on Differentiated Evidence


Sphingosine Kinase 1 (SphK1) Inhibitor Lead Optimization Programs

The ethanesulfonamide-substituted thiazolyl-piperidine scaffold is explicitly claimed in patent families targeting SphK1, a validated oncology target involved in sphingosine-1-phosphate (S1P) signaling [1]. Procurement of this compound provides a direct entry into SphK1 inhibitor SAR exploration without SYK/FLT3 off-target liability, distinguishing it from the TAK-659 scaffold. The balanced clogP (0.66) supports cell permeability while maintaining aqueous solubility for biochemical assay compatibility.

Antiallergic and Mast Cell Stabilization Drug Discovery

Class-level SAR from the indole-thiazolyl-piperidine alkanesulfonamide series demonstrates that ethanesulfonamide derivatives possess potent antianaphylactic activity in vivo [2]. This compound can serve as a simplified analog for probing the contribution of the ethanesulfonamide group to histamine H1 and slow-reacting substance (SRS-A) antagonism without the confounding influence of an indole substituent.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The compound's synthetic accessibility via single-step sulfonylation from 1-(thiazol-2-yl)piperidin-4-amine enables rapid diversification of the sulfonamide position [3]. Its lower molecular weight (275.4 g/mol) relative to arylsulfonamide analogs makes it an attractive core scaffold for generating fragment-like libraries with improved ligand efficiency metrics.

SMN Protein Modulation for Spinal Muscular Atrophy (SMA) Research

The thiazol-2-yl-piperidine core is a privileged scaffold in SMN2 splicing modulator patents [4]. While the ethanesulfonamide derivative is not explicitly exemplified in these patents, it serves as a structurally distinct analog for SAR exploration around the sulfonamide substituent, potentially offering differentiated SMN upregulation potency compared to the aryl-substituted leads.

Quote Request

Request a Quote for N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.